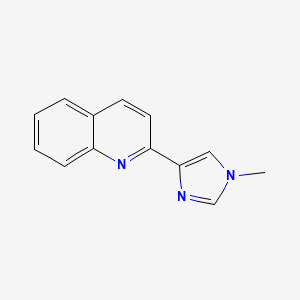

Quinoline, 2-(1-methyl-1H-imidazol-4-yl)-

Description

Quinoline, 2-(1-methyl-1H-imidazol-4-yl)- (CAS: 2552-96-7), commonly known as Macrorine, is a naturally occurring alkaloid isolated from Macrorungia longistrobus (Acanthaceae family) . Its molecular formula is C₁₃H₁₁N₃, with a molecular weight of 209.247 g/mol . Key properties include:

- Melting point: 156–157°C

- pKa: 5.36 (in 50% methanol)

- Boiling point: 452.2°C at 760 mmHg

- LogP: 2.635 (indicating moderate lipophilicity) .

Macrorine features a quinoline core substituted at the 2-position with a 1-methylimidazol-4-yl group. This structural motif is critical for its bioactivity, which is hypothesized to involve interactions with biological targets such as receptors or enzymes .

Properties

CAS No. |

2552-96-7 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-(1-methylimidazol-4-yl)quinoline |

InChI |

InChI=1S/C13H11N3/c1-16-8-13(14-9-16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 |

InChI Key |

FCVQACOEXGMAEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Quinoline Intermediate and Imidazole Coupling

One of the predominant strategies involves synthesizing a quinoline intermediate bearing a suitable leaving group at the 2-position, followed by nucleophilic substitution with a 1-methylimidazole derivative.

Quinoline Intermediate Formation : Starting from 2-bromo-4-methylaniline, cyclization with crotonaldehyde yields 8-bromo-2,6-dimethylquinoline. This intermediate can be further functionalized, for example, by oxidation to quinoline-2-carbaldehyde derivatives, providing reactive sites for coupling.

Coupling with 1-Methylimidazole : The quinoline intermediate bearing a halogen or aldehyde at position 2 undergoes nucleophilic substitution or condensation with 1-methylimidazole or its derivatives. For example, heating 1-methylbenzene-1,2-diamine with nitrobenzene leads to the formation of benzimidazole-substituted quinolines, which is analogous in strategy to imidazole substitution.

The reaction conditions typically involve:

- Use of dry polar aprotic solvents such as nitrobenzene or N-methyl-2-pyrrolidone (NMP).

- Elevated temperatures (e.g., 120 °C to reflux at 170 °C) for extended reaction times (up to 20 hours).

- Purification by flash chromatography on silica gel with solvent systems such as dichloromethane/ethyl acetate or dichloromethane/methanol.

Multicomponent and Catalytic Methods

Recent advances have introduced catalytic and multicomponent reactions for efficient synthesis:

Magnetic Nanoparticle Catalysis : Fe3O4@SiO2 functionalized catalysts have been employed to facilitate the synthesis of 2-aryl-quinoline derivatives, enabling solvent-free conditions and easy catalyst recovery. Such catalysts have shown high yields and recyclability, making the process sustainable and efficient.

Multicomponent Reactions (MCRs) : Combining aldehydes, amines, and other building blocks in the presence of catalysts like CuFe2O4 nanoparticles or SO4^2-/Y2O3 facilitates the rapid assembly of substituted imidazole and quinoline derivatives. These methods allow for structural diversity and high throughput synthesis of tetrasubstituted imidazole derivatives, which can be adapted for quinoline-imidazole hybrids.

Functionalization of Imidazole Ring Prior to Coupling

The imidazole moiety itself can be synthesized and functionalized through various methods before coupling:

One-Pot Substitution Reactions : Using copper-catalyzed coupling of imidazole with aryl halides under mild conditions (35–40 °C) yields N-substituted imidazoles in high yields.

Cyclization of α-Keto-Aldehydes : Disubstituted imidazoles are synthesized by cyclization of α-keto-aldehydes obtained via oxidation of aryl methyl-ketones with selenium dioxide, followed by treatment with ammonium acetate and ethanol. This method provides access to diverse imidazole substitutions compatible with quinoline coupling.

Microwave-Assisted Synthesis : Microwave irradiation accelerates the synthesis of benzoimidazole derivatives, which are structurally related to imidazole-substituted quinolines, by promoting condensation reactions under mild conditions.

Representative Synthetic Schemes and Data Tables

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-4-methylaniline + crotonaldehyde, cyclization | 8-bromo-2,6-dimethylquinoline | Not specified | Purified via ZnCl2 complex |

| 2 | Oxidation with selenium dioxide | 8-bromo-6-methylquinoline-2-carbaldehyde | Not specified | Aldehyde intermediate for coupling |

| 3 | 1-methylbenzene-1,2-diamine + nitrobenzene, 120 °C, 22 h | 2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 88 | Brown solid, m.p. 194–195 °C |

| 4 | Alcohol + CDI in NMP, reflux 20 h | 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl phenyl)-quinoline | 13–62 | Purified by flash chromatography |

| 5 | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid catalyst, solvent-free, 80 °C | 2-aryl-quinoline-4-carboxylic acid derivatives | High yield | Catalyst recyclable, reaction time ~30 min |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Reaction Time |

|---|---|---|---|---|

| Stepwise halogenation + coupling | Well-established, high purity products | Multi-step, longer synthesis time | 60–88% | 20+ hours |

| Catalytic multicomponent synthesis | Fast, sustainable, catalyst recyclable | Requires catalyst preparation | High | 30–60 minutes |

| Microwave-assisted cyclization | Rapid, energy-efficient | Limited scale-up data | Quantitative | Minutes |

| One-pot copper-catalyzed substitution | Mild conditions, high yields | Catalyst cost, sensitivity to substituents | Quantitative | 40 hours |

Research Findings and Notes

The use of selenium dioxide oxidation is a key step for introducing reactive aldehyde groups on quinoline intermediates, facilitating subsequent imidazole coupling.

Catalysts like Fe3O4@SiO2 functionalized with urea-thiazole sulfonic acid chloride have demonstrated excellent reusability and high catalytic efficiency for quinoline derivative synthesis under solvent-free conditions, promoting green chemistry principles.

The methylation of the imidazole nitrogen (1-methyl substitution) can be introduced either prior to coupling or through selective alkylation post-synthesis, depending on the synthetic route chosen.

Purification techniques mainly involve flash chromatography using silica gel and solvent mixtures optimized for polarity, such as dichloromethane/ethyl acetate or dichloromethane/methanol systems.

The structural integrity and purity of the products are confirmed by standard characterization methods including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Chemical Reactions Analysis

Pfitzinger Condensation

A classic method for quinoline derivatives, this reaction involves the condensation of isatin derivatives with ketones or aldehydes in the presence of alkali. While not explicitly detailed for this compound, analogous quinoline synthesis routes (e.g., generating 2,4-disubstituted quinolines) utilize this approach .

Suzuki Coupling

Palladium-catalyzed cross-coupling reactions are critical for functionalizing quinoline derivatives. For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline underwent Suzuki reactions with aryl boronic acids under palladium catalysis (Pd(dppf)Cl₂) to introduce substituted phenyl groups . This indicates that bromine-substituted quinoline-imidazolyl systems are reactive toward Suzuki coupling, enabling diversification of substituents.

Oxidative Cyclization

Imidazole ring formation often involves oxidative cyclization of precursors like thiosemicarbazones. For instance, oxidative cyclization of thiosemicarbazones with ammonium iron(II) sulfate yields imidazole derivatives, a step potentially applicable to constructing the imidazolyl moiety in this compound .

Catalyst-Assisted Reactions

Heterogeneous catalysts like Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride have been used for quinoline derivative synthesis under solvent-free conditions. While not directly applied to this compound, such catalysts enable efficient oxidation and cyclization steps, suggesting potential adaptability .

Reactivity Patterns

The compound exhibits reactivity at multiple sites due to its heterocyclic structure:

Substitution Reactions

-

Electrophilic substitution : The quinoline core’s aromaticity and nitrogen atoms may direct electrophilic attack to specific positions.

-

Nucleophilic substitution : The imidazolyl ring’s nitrogen atoms can participate in nucleophilic displacement reactions, particularly under acidic or basic conditions.

Oxidative Reactions

-

Imidazole oxidation : The imidazolyl ring may undergo oxidation, as seen in related compounds where oxidative cyclization converts precursors into imidazoles .

-

Quinoline oxidation : Quinoline derivatives are prone to oxidation at the carbonyl group or aromatic positions, potentially leading to carboxylic acid derivatives .

Acid-Base Reactions

The compound’s nitrogen atoms (in both quinoline and imidazole rings) can act as bases, enabling protonation under acidic conditions. This property is critical in catalytic cycles involving imine intermediates or enolate formation .

Derivatization via Coupling Reactions

Suzuki coupling enables the introduction of aryl groups, as demonstrated in quinoline-benzoimidazolyl hybrids . This functionalization enhances solubility and biological activity.

Hybrid Molecule Formation

Combining quinoline and imidazole motifs allows for interactions with enzymes (e.g., DHODH inhibitors) and DNA, as seen in related heterocyclic systems .

Table 2: Reactivity Patterns

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of Quinoline, 2-(1-methyl-1H-imidazol-4-yl)- is its potential as an antimalarial agent. Research indicates that derivatives of quinoline-imidazole hybrids exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the interaction of the imidazole ring with metal ions in enzyme active sites, inhibiting their activity, while the quinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects .

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. For instance, compounds derived from quinoline have shown effectiveness against various gram-negative bacteria and Staphylococcus aureus. The synthesis of novel quinoline derivatives has resulted in compounds with enhanced antibacterial properties compared to traditional antibiotics .

Table: Antimicrobial Activities of Quinoline Derivatives

Anticancer Potential

The anticancer properties of Quinoline, 2-(1-methyl-1H-imidazol-4-yl)- have also been explored. Studies show that certain quinoline derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For example, specific hybrids synthesized from quinoline exhibited enhanced activity against multidrug-resistant strains of cancer cells .

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Analogues: Positional Effects on the Imidazole Ring

Isomacrorine (CAS: 2552-97-8), the 5-regioisomer of Macrorine, substitutes the imidazole methyl group at the 5-position instead of the 4-position. This minor structural difference leads to distinct physicochemical and biological properties:

| Property | Macrorine (4-yl isomer) | Isomacrorine (5-yl isomer) |

|---|---|---|

| Melting Point | 156–157°C | 160°C |

| pKa (50% methanol) | 5.36 | 4.87 |

| Molecular Weight | 209.247 g/mol | 209.247 g/mol |

Imidazole-Substituted Quinoline Derivatives

2-(1H-Imidazol-4-yl)-quinoline

This compound lacks the methyl group on the imidazole ring. The absence of methylation reduces steric hindrance and increases basicity (predicted pKa ~6.1), making it more polar than Macrorine . Such differences may influence solubility and metabolic stability.

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline

Synthesized via refluxing with N-methyl-2-pyrrolidone (NMP) and carbonyl diimidazole (CDI), this derivative incorporates a sulfonylphenyl group and a methylene-linked imidazole . Its larger molecular weight (~380 g/mol ) and sulfonyl group enhance hydrophilicity (LogP ~1.8), contrasting with Macrorine’s lipophilicity.

Imidazo-Fused Heterocycles

Imidazo[4,5-g]quinazolines

These derivatives, such as 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines, fuse imidazole with quinazoline instead of quinoline . For example:

Imidazo[4,5-c]quinoline Derivatives

A derivative with an isobutyl group (C₁₅H₁₇N₃O) exhibits a planar ring system and intermolecular C–H⋯O hydrogen bonding, enhancing crystallinity . Macrorine, lacking such substituents, may display different solid-state packing and solubility.

Quinoxaline Analogues

2-Methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline (C₂₁H₂₀N₄) incorporates a quinoxaline core and a phenyl-substituted imidazole . Key differences from Macrorine:

- Molecular Weight : 328.42 g/mol vs. 209.247 g/mol.

- LogP : ~3.8 (higher lipophilicity due to phenyl group).

Biological Activity

Quinoline, 2-(1-methyl-1H-imidazol-4-yl)- is a compound that combines the structural features of quinoline and imidazole, offering a variety of biological activities. This article explores its pharmacological potential, focusing on its antibacterial, antiviral, anticancer, and antioxidant properties.

Biological Activities

1. Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. The compound has shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Bacteria Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Effective | ≤ 4.0 μg/mL |

| Gram-negative | Moderate | Varies by strain |

In a study involving quinoline derivatives, one compound demonstrated an MIC of 1.0 μg/mL against Clostridium difficile, comparable to vancomycin, a standard treatment for this infection .

2. Antiviral Properties

Quinoline derivatives have also been noted for their antiviral activities against several viruses, including HIV and SARS-CoV-2. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .

3. Anticancer Potential

The anticancer activity of quinoline derivatives is well-documented. They exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the effectiveness of certain quinoline compounds in targeting cancer cells with minimal toxicity to normal cells .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study synthesized several quinoline derivatives and evaluated their antibacterial efficacy against multidrug-resistant strains of C. difficile. The results indicated that certain derivatives could effectively reduce bacterial load in vivo, suggesting potential for clinical applications in treating resistant infections .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In silico studies revealed that specific quinoline compounds demonstrated strong binding affinity to the SARS-CoV-2 protease, indicating potential as therapeutic agents against COVID-19. Molecular docking studies supported these findings by showing favorable interactions between the compounds and viral proteins .

The biological activity of quinoline derivatives can be attributed to several mechanisms:

- DNA Interaction: Many quinolines intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: Some compounds inhibit key enzymes involved in cellular metabolism and viral replication.

- Free Radical Scavenging: Quinoline derivatives exhibit antioxidant properties, which help mitigate oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-methyl-1H-imidazol-4-yl)quinoline, and what key intermediates are involved?

- Methodological Answer : A multi-step synthesis typically involves:

- Step 1 : Preparation of quinoline derivatives (e.g., 7-amino-4-methyl-quinolin-2(1H)-one via ethyl acetoacetate condensation) .

- Step 2 : Formation of imidazole intermediates, such as 4-arylidene-2-phenyl oxazole-5-ones via Erlenmeyer reactions with aryl aldehydes and hippuric acid .

- Step 3 : Aminolysis or cyclization under reflux in dry pyridine to couple quinoline and imidazole moieties .

Key intermediates include 7-amino-4-methyl-quinolin-2(1H)-one and N6-benzylidene-quinoline-5,6-diamines .

Q. Which spectroscopic techniques are routinely employed to characterize 2-(1-methyl-1H-imidazol-4-yl)quinoline, and what spectral markers are indicative of its structure?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1654 cm⁻¹ (C=N stretch) and ~3240 cm⁻¹ (N-H stretch) confirm imidazole and quinoline fusion .

- 1H NMR : Aromatic proton signals (δ 7.2–7.8 ppm) and singlet NH peaks (δ ~10.9 ppm) validate the fused heterocyclic structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for 2-phenyl derivatives) confirm molecular weight .

Q. What in vitro biological assays are typically used to evaluate the anticancer potential of quinoline-imidazole hybrids?

- Methodological Answer :

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., BT-549 and HeLa), with IC₅₀ values indicating potency .

- Docking Studies : Computational analysis (e.g., AutoDock) correlates binding affinity with experimental activity, focusing on targets like COX-2 or topoisomerases .

Advanced Research Questions

Q. How can conflicting results between computational docking scores and experimental biological activity be reconciled for 2-(1-methyl-1H-imidazol-4-yl)quinoline derivatives?

- Methodological Answer : Discrepancies may arise from:

- Solvent Effects : Docking often neglects solvation; experimental validation using molecular dynamics (MD) simulations improves accuracy .

- Protein Flexibility : Use ensemble docking to account for receptor conformational changes .

- Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to explain reduced in vivo efficacy despite high in silico scores .

Q. What strategies optimize the reaction yield of 2-(1-methyl-1H-imidazol-4-yl)quinoline during multi-step syntheses involving aminolysis or cyclization?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance aminolysis efficiency .

- Temperature Control : Reflux in pyridine (~115°C) ensures complete coupling while minimizing side reactions .

Q. What challenges arise in determining the crystal structure of 2-(1-methyl-1H-imidazol-4-yl)quinoline using X-ray crystallography, and how can SHELX software address them?

- Methodological Answer :

- Twinned Data : SHELXL refines twinned crystals via HKLF 5 format, resolving overlapping reflections .

- Disorder Handling : PART and SIMU instructions model positional disorder in the imidazole ring .

- High-Resolution Data : SHELXC preprocesses data to enhance signal-to-noise ratios for low-occupancy atoms .

Q. How do substitution patterns on the quinoline and imidazole rings influence anti-inflammatory efficacy, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Quinoline Modifications : Electron-withdrawing groups (e.g., -NO₂) at C-8 enhance COX-2 inhibition .

- Imidazole Substituents : Methyl groups at N-1 improve metabolic stability, while arylidene moieties at C-4 increase hydrophobic interactions .

- SAR Validation : Comparative assays (e.g., carrageenan-induced edema) identify potent derivatives like A4 (IC₅₀ = 12 µM) .

Q. What methodologies are employed to isolate 2-(1-methyl-1H-imidazol-4-yl)quinoline from natural sources, and how is its purity assessed?

- Methodological Answer :

- Extraction : Maceration of Macrorungia longistrobus aerial parts in MeOH, followed by column chromatography (silica gel, CHCl₃:MeOH gradient) .

- Purity Assessment : HPLC-DAD (λ = 254 nm) and LC-QTOF-MS confirm >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.